(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with 3,4-dimethyl groups at the thiazole ring and a dimethylsulfamoyl group at the para position of the benzamide moiety. Such derivatives are typically synthesized via condensation reactions between substituted benzamides and heterocyclic amines or hydrazines, followed by cyclization or functionalization steps .
Properties
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-12-6-5-7-15-16(12)21(4)18(25-15)19-17(22)13-8-10-14(11-9-13)26(23,24)20(2)3/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHZUPGDIDZUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has attracted significant attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 389.49 g/mol. Its structure combines a benzothiazole moiety with a sulfamoyl group, contributing to its unique pharmacological profile.
Biological Activity
Research indicates that this compound exhibits antimicrobial and anticancer properties. The following sections detail its biological activities based on various studies.
Anticancer Activity
-
Mechanism of Action :
- The compound is believed to act as a kinase inhibitor, disrupting signaling pathways that are crucial for cancer cell proliferation. Specifically, it may inhibit Spleen Tyrosine Kinase (SYK), which plays a role in various cancers.
-
Cytotoxicity Studies :
- In vitro studies have demonstrated that similar benzothiazole derivatives exhibit significant cytotoxicity against multiple cancer cell lines. For instance, compounds structurally related to (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene) have shown IC values ranging from 3.58 to 15.36 µM against cancer cells, indicating potent anticancer activity .
| Compound | IC (µM) | Cancer Cell Line |
|---|---|---|
| Compound 1 | 3.58 | MCF-7 |
| Compound 2 | 15.36 | HeLa |
| This compound | TBD | TBD |
Antimicrobial Activity
Studies suggest that benzothiazole derivatives can exhibit broad-spectrum antimicrobial activity. The specific antimicrobial efficacy of this compound has not been fully characterized yet, but its structural analogs have shown promising results against various bacterial strains.
Case Studies and Research Findings
-
Study on Benzothiazole Derivatives :
- A recent study synthesized several benzothiazole derivatives and evaluated their biological activities. Among these, compounds similar to (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene) demonstrated significant inhibitory effects on cancer cell growth and showed potential for further development as therapeutic agents .
- In Vitro Testing :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzamide-Thiadiazole/Thiazole Family
The compound shares structural similarities with several benzamide-based heterocycles, differing primarily in substituents and core heterocyclic systems. Key analogues include:
Substituent Effects on Physicochemical Properties
- Sulfonamide vs.
- Thiazole vs.
- Dimethylamino vs.
Research Findings and Limitations
Spectral and Analytical Data
- IR Spectroscopy : The target compound’s carbonyl stretch (C=O) is expected near 1670 cm⁻¹, comparable to 8a (1679 cm⁻¹) and 4g (1690 cm⁻¹) .
- NMR : Aromatic protons in the benzamide and thiazole rings would resonate between δ 7.5–8.5, similar to 8a (δ 7.47–8.39) and 4g (δ 7.47–7.72) .
Limitations
- Direct comparisons are hindered by the absence of explicit data (e.g., solubility, bioactivity) for the target compound.
- Synthesis protocols must be inferred from analogues, requiring experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
